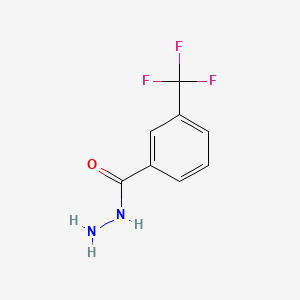
3-(Trifluorometil)benzohidrazida
Descripción general
Descripción
3-(Trifluoromethyl)benzohydrazide is a chemical compound that is part of the trifluoromethylated benzanilides family. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, which significantly influences their molecular conformation and chemical properties.
Synthesis Analysis
The synthesis of trifluoromethylated benzanilides, which are closely related to 3-(Trifluoromethyl)benzohydrazide, involves the formation of C(sp3)–F bonds. These compounds have been synthesized to study the impact of the trifluoromethyl group on the molecule's conformation and crystal packing characteristics . Another related synthesis involves the preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(Phenylsulfonyl)benzohydrazonoyl chloride, which demonstrates the versatility of benzohydrazide derivatives in forming heterocyclic compounds .
Molecular Structure Analysis
The molecular and crystal structures of trifluoromethylated benzanilides have been investigated, revealing that the trifluoromethyl group induces a variety of supramolecular interactions. These interactions include strong N–H⋯OC and weak C–H⋯OC, C–H⋯F–C, and C–H⋯π H-bonds, as well as C–F⋯F–C and C–F⋯π intermolecular interactions in the solid state . The presence of the trifluoromethyl group at different positions on the phenyl ring leads to variations in crystal packing, demonstrating the group's influence on the overall molecular conformation.
Chemical Reactions Analysis
The trifluoromethyl group in benzanilides is associated with rotational disorder in some crystalline solids, and the overall crystal structure is stabilized by a network of intermolecular H-bonds and contacts, known as the "fluorous effect" . This effect plays a significant role in the reactivity and stability of the compounds. Additionally, the reactivity of benzohydrazide derivatives in forming triazoles through "click" chemistry has been demonstrated, where benzyl azide reacts with platinum polyynyl complexes in the presence of a copper catalyst to form 1,2,3-triazoles .
Physical and Chemical Properties Analysis
The trifluoromethyl group affects the acidity of the participating hydrogens, which in turn influences the hydrogen bonding characteristics of the weak C–H⋯F–C H-bonds in the crystal . This relationship between acidity and hydrogen bonding is crucial for understanding the physical properties of these compounds, such as their solubility, melting points, and crystal lattice stability. The presence of the trifluoromethyl group also contributes to the conformational flexibility of the molecule, which can be compared with theoretical calculations from Density Functional Theory (DFT) to predict the behavior of these compounds under various conditions .
Aplicaciones Científicas De Investigación
Farmacología: Inhibición de la Colinesterasa
Los derivados de la 3-(Trifluorometil)benzohidrazida se han estudiado por su potencial como inhibidores de la colinesterasa . Estos compuestos son de interés en farmacología debido a su capacidad para inhibir la acetilcolinesterasa (AChE) y la butirilcolinesterasa (BuChE), enzimas involucradas en la descomposición del neurotransmisor acetilcolina. La inhibición de estas enzimas puede ser beneficiosa para tratar enfermedades como el Alzheimer, donde los niveles de acetilcolina se reducen significativamente.
Bioquímica: Actividad Antimicrobiana
El andamiaje hidrazida-hidrazona de la this compound se ha identificado como poseedor de un amplio espectro de actividad biológica, incluidas propiedades antimicrobianas . Estos compuestos han mostrado actividad contra una variedad de organismos, incluidas bacterias grampositivas y gramnegativas, micobacterias, levaduras y mohos, lo que los hace valiosos en el desarrollo de nuevos agentes antimicrobianos.
Ingeniería Química: Optimización de Procesos
En ingeniería química, la this compound se utiliza por sus propiedades reactivas en varios procesos de síntesis . Su estabilidad en diferentes condiciones la convierte en una candidata para estudios de optimización de procesos, donde el objetivo es mejorar la eficiencia y el rendimiento en la producción química.
Ciencias Ambientales: Degradación de Contaminantes
La investigación sobre las aplicaciones ambientales de la this compound incluye su uso en la degradación de contaminantes . Su estructura química permite reacciones que pueden descomponer sustancias nocivas, lo que potencialmente ayuda en los esfuerzos de limpieza ambiental.
Safety and Hazards
The safety data sheet for 3-(Trifluoromethyl)benzohydrazide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It’s known that the compound affects the respiratory system
Biochemical Pathways
Some studies suggest that benzhydrazide derivatives can display fungicidal activity , indicating potential effects on fungal biochemical pathways. More research is needed to elucidate the specific pathways affected and their downstream effects.
Result of Action
Some research suggests that benzhydrazide derivatives can have antimicrobial effects , which could imply a range of potential cellular effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 3-(Trifluoromethyl)benzohydrazide, it’s recommended to keep it away from open flames, hot surfaces, and sources of ignition, and take precautionary measures against static discharge
Propiedades
IUPAC Name |
3-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUSYNBASYGAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380514 | |
| Record name | 3-(trifluoromethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22227-25-4 | |
| Record name | 3-(trifluoromethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)benzoic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















